1,1,12,12-Tetraphenoxy-2,5,8,11-tetraoxadodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,12,12-Tetraphenoxy-2,5,8,11-tetraoxadodecane is a chemical compound known for its unique structure and properties It is characterized by the presence of four phenoxy groups attached to a dodecane backbone with four oxygen atoms
Preparation Methods
The synthesis of 1,1,12,12-Tetraphenoxy-2,5,8,11-tetraoxadodecane typically involves the reaction of phenol with a suitable dodecane derivative under specific conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1,1,12,12-Tetraphenoxy-2,5,8,11-tetraoxadodecane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,12,12-Tetraphenoxy-2,5,8,11-tetraoxadodecane has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,12,12-Tetraphenoxy-2,5,8,11-tetraoxadodecane involves its interaction with specific molecular targets and pathways. The phenoxy groups and oxygen atoms in the compound play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the specific context and application.
Comparison with Similar Compounds
1,1,12,12-Tetraphenoxy-2,5,8,11-tetraoxadodecane can be compared with other similar compounds, such as:
Perfluoro-2,5,8,11-tetraoxadodecane: This compound has a similar dodecane backbone with four oxygen atoms but differs in the presence of perfluoro groups instead of phenoxy groups.
2,5,8,11-Tetraoxadodecane: This compound lacks the phenoxy groups and has a simpler structure with only the dodecane backbone and oxygen atoms.
The uniqueness of this compound lies in its specific combination of phenoxy groups and oxygen atoms, which confer distinct properties and reactivity compared to other similar compounds.
Properties
CAS No. |
64524-07-8 |
---|---|
Molecular Formula |
C32H34O8 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
[2-[2-[2-(diphenoxymethoxy)ethoxy]ethoxy]ethoxy-phenoxymethoxy]benzene |
InChI |
InChI=1S/C32H34O8/c1-5-13-27(14-6-1)37-31(38-28-15-7-2-8-16-28)35-25-23-33-21-22-34-24-26-36-32(39-29-17-9-3-10-18-29)40-30-19-11-4-12-20-30/h1-20,31-32H,21-26H2 |
InChI Key |
MNSVWGJSHNVIGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(OCCOCCOCCOC(OC2=CC=CC=C2)OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.